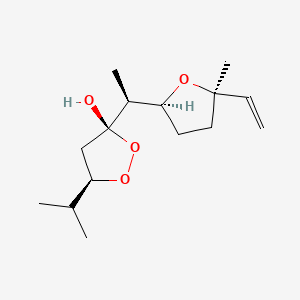
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxolane: A simpler analog with similar ring structure.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.
Properties
CAS No. |
108905-94-8 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol |
InChI |
InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1 |
InChI Key |
CRIBSZOVFGDJBC-SBJFKYEJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O |
Canonical SMILES |
CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



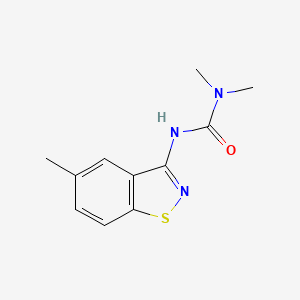
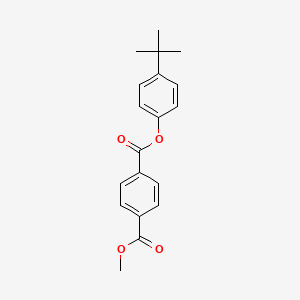
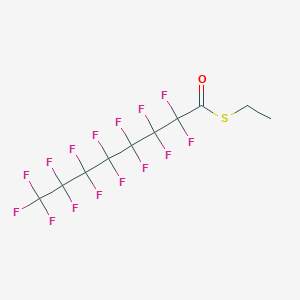
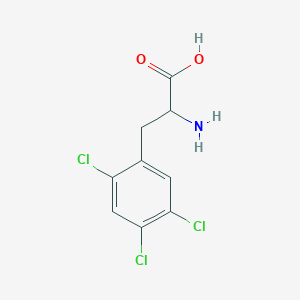
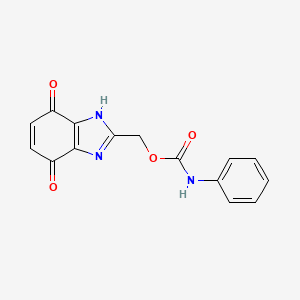
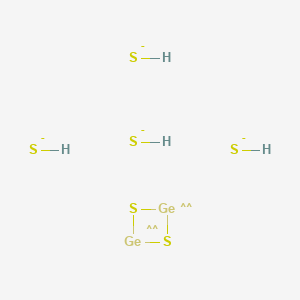
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
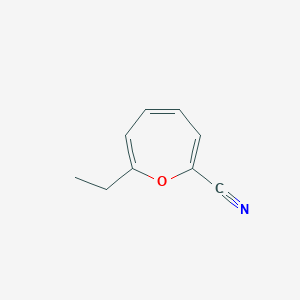
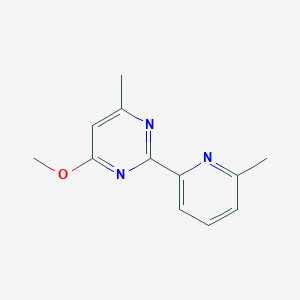

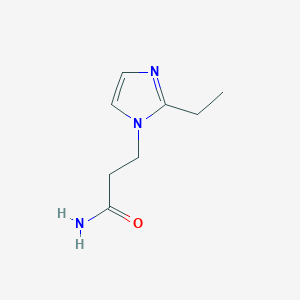
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
